アミロイドβ蛋白質(1-46)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amyloid b-Protein (1-46) is a useful research compound. Molecular weight is 4926.63. The purity is usually 95%.

BenchChem offers high-quality Amyloid b-Protein (1-46) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid b-Protein (1-46) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

神経科学研究

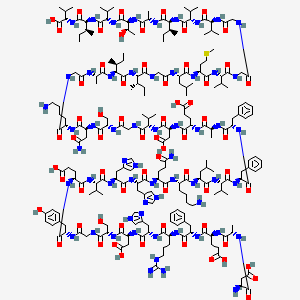

アミロイドβ蛋白質(1-46)は、神経科学、特にアルツハイマー病の研究において重要な焦点です {svg_1}. この蛋白質は、アルツハイマー病患者の脳に見られるアミロイドプラークの主要な構成要素です {svg_2}. 研究によると、分泌されるアミロイドβ前駆体蛋白質は、GABABR1aリガンドとして機能し、シナプス伝達を調節します {svg_3}. このことから、sAPPaに対するまだ特定されていない細胞表面受容体の存在が推測されています {svg_4}.

合成用途

アミロイドは、アミロイドβ蛋白質(1-46)を含め、材料科学、生物工学、合成化学において潜在的な用途があります {svg_5}. 高度に安定し、秩序だった、そしてカスタマイズ可能なアミロイド凝集体は、テンプレートとして様々なナノマテリアルを製造したり、生体模倣触媒として使用したりできます {svg_6}.

疾患モデル

アミロイドβ蛋白質(1-46)は、特にアルツハイマー病の疾患モデルに使用されます {svg_7}. アミロイドβフィブリル形成と細胞損傷の経路は、重要な研究分野です {svg_8}.

創薬

アミロイドβ蛋白質(1-46)は、アルツハイマー病の新しい薬剤の発見における標的です {svg_9}. この蛋白質の構造と機能を理解することで、その凝集を阻害する薬剤を開発し、疾患の進行を遅らせる可能性があります {svg_10}.

生体材料合成

アミロイドβ蛋白質(1-46)は、生体材料合成のための主要な蛋白質源の一つです {svg_11}. その高度に秩序だった安定した構造を形成する能力は、新しい生体材料の開発のための理想的な候補となります {svg_12}.

センシング用途

アミロイドβ蛋白質(1-46)凝集体のユニークな特性により、センシング用途に役立ちます {svg_13}. 例えば、蛋白質の凝集状態の変化は、特定の生物学的または化学的シグナルを検出するために使用できます {svg_14}.

作用機序

Target of Action

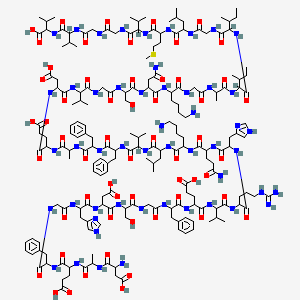

Amyloid b-Protein (1-46), also known as Amyloid beta-protein(1-46), primarily targets the amyloid-beta precursor protein (APP), a transmembrane glycoprotein expressed in many tissues and concentrated in the synapses of neurons . APP functions as a cell surface receptor and has been implicated as a regulator of synapse formation, neural plasticity, antimicrobial activity, and iron export .

Mode of Action

Amyloid b-Protein (1-46) is generated from the amyloid precursor protein through sequential cleavage by the proteolytic enzymes β-secretase and γ-secretase . The γ-secretase, which produces the C-terminal end of the Amyloid b-Protein (1-46), cleaves within the transmembrane region of APP .

Biochemical Pathways

The biochemical pathways involved in the action of Amyloid b-Protein (1-46) are primarily related to the proteolytic cleavage of APP. This process occurs mainly via two mutually exclusive pathways, the non-amyloidogenic pathway or the amyloidogenic pathway . Other alternative pathways (η-secretase, δ-secretase and meprin pathways) have also been described for the physiological processing of APP .

Pharmacokinetics

Studies on related compounds such as posiphen tartrate (posiphen), an orally administered small molecule, have shown that it can lower secreted amyloid precursor protein and amyloid b-protein levels .

Result of Action

The result of the action of Amyloid b-Protein (1-46) is the accumulation and aggregation of the peptide, which is considered to be the distinct morphological hallmark of early onset of Alzheimer’s disease . The accumulation of Amyloid b-Protein (1-46) peptides can exert neurotoxicity and ultimately lead to neuronal cell death .

Action Environment

The action of Amyloid b-Protein (1-46) is influenced by various environmental factors. For instance, the accumulation of Amyloid b-Protein (1-46) in the extracellular space of the brain has been hypothesized to be a culprit in the pathogenesis of Alzheimer’s disease .

生化学分析

Biochemical Properties

Amyloid b-Protein (1-46) interacts with various enzymes, proteins, and other biomolecules. For instance, heme, a cofactor, has been proposed to bind with Amyloid b-Protein (1-46), forming a complex that exhibits enhanced peroxidase-like activity . The enzymes or proteases in proteolytic degradation play important roles by cleaving Amyloid b-Protein (1-46) into shorter soluble fragments without neurotoxic effect .

Cellular Effects

Amyloid b-Protein (1-46) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause synaptic dysfunction and degeneration, which are among the earliest pathological events during the course of AD .

Molecular Mechanism

Amyloid b-Protein (1-46) exerts its effects at the molecular level through various mechanisms. It binds to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulates its synaptic transmission . This interaction provides an important structural foundation for the modulation of GABABR1a .

Temporal Effects in Laboratory Settings

The effects of Amyloid b-Protein (1-46) change over time in laboratory settings. For instance, serum NfL concentration was associated with cerebrovascular pathology and medial temporal atrophy, while plasma NTA-tau associated with medial temporal atrophy .

Dosage Effects in Animal Models

The effects of Amyloid b-Protein (1-46) vary with different dosages in animal models. For instance, in transgenic animal models of AD, the presence of Amyloid b-Protein (1-46) has been shown to contribute to the pathogenesis of the disease .

Metabolic Pathways

Amyloid b-Protein (1-46) is involved in various metabolic pathways. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases . The regulation of Aβ production and clearance is a complex process involving multiple enzymes and cofactors .

Transport and Distribution

Amyloid b-Protein (1-46) is transported and distributed within cells and tissues. It is found in small cytoplasmic granules in both neurites and perikarya . Only a minor portion of Amyloid b-Protein (1-46) is colocalized with trans-Golgi network, Golgi-derived vesicles, early and late endosomes, lysosomes, and synaptic vesicles .

Subcellular Localization

Amyloid b-Protein (1-46) is localized to specific compartments or organelles within the cell. Most Amyloid b-Protein (1-46) is not localized to Golgi-related structures, endosomes, lysosomes secretory vesicles or other organelles . Treatment of cells with tetanus toxin significantly increases the amount of intracellular Amyloid b-Protein (1-46) in both perikarya and neurites .

特性

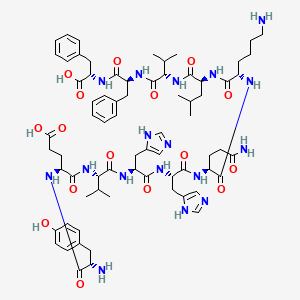

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C223H347N59O65S/c1-35-116(25)178(212(336)240-99-161(292)248-142(79-106(5)6)198(322)258-141(74-78-348-34)196(320)271-170(108(9)10)210(334)238-95-158(289)235-96-163(294)270-172(110(13)14)215(339)275-175(113(19)20)216(340)280-179(117(26)36-2)218(342)247-123(32)186(310)282-182(124(33)285)221(345)276-176(114(21)22)217(341)281-181(119(28)38-4)219(343)277-177(115(23)24)222(346)347)279-220(344)180(118(27)37-3)278-185(309)120(29)244-159(290)97-236-188(312)134(59-48-50-75-224)253-205(329)151(89-157(228)288)264-209(333)155(102-284)250-162(293)100-239-211(335)171(109(11)12)272-208(332)153(91-169(305)306)265-194(318)139(68-72-165(297)298)252-184(308)122(31)246-197(321)145(81-125-53-42-39-43-54-125)261-201(325)147(83-127-57-46-41-47-58-127)267-213(337)174(112(17)18)274-207(331)143(80-107(7)8)259-190(314)135(60-49-51-76-225)254-192(316)137(66-70-156(227)287)256-202(326)148(85-129-92-231-103-241-129)263-204(328)150(87-131-94-233-105-243-131)268-214(338)173(111(15)16)273-195(319)140(69-73-166(299)300)257-199(323)144(84-128-62-64-132(286)65-63-128)249-160(291)98-237-189(313)154(101-283)269-206(330)152(90-168(303)304)266-203(327)149(86-130-93-232-104-242-130)262-191(315)136(61-52-77-234-223(229)230)255-200(324)146(82-126-55-44-40-45-56-126)260-193(317)138(67-71-164(295)296)251-183(307)121(30)245-187(311)133(226)88-167(301)302/h39-47,53-58,62-65,92-94,103-124,133-155,170-182,283-286H,35-38,48-52,59-61,66-91,95-102,224-226H2,1-34H3,(H2,227,287)(H2,228,288)(H,231,241)(H,232,242)(H,233,243)(H,235,289)(H,236,312)(H,237,313)(H,238,334)(H,239,335)(H,240,336)(H,244,290)(H,245,311)(H,246,321)(H,247,342)(H,248,292)(H,249,291)(H,250,293)(H,251,307)(H,252,308)(H,253,329)(H,254,316)(H,255,324)(H,256,326)(H,257,323)(H,258,322)(H,259,314)(H,260,317)(H,261,325)(H,262,315)(H,263,328)(H,264,333)(H,265,318)(H,266,327)(H,267,337)(H,268,338)(H,269,330)(H,270,294)(H,271,320)(H,272,332)(H,273,319)(H,274,331)(H,275,339)(H,276,345)(H,277,343)(H,278,309)(H,279,344)(H,280,340)(H,281,341)(H,282,310)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,346,347)(H4,229,230,234)/t116-,117-,118-,119-,120-,121-,122-,123-,124+,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTBZPLKUQHHLH-BQISHUBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C223H347N59O65S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4927 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

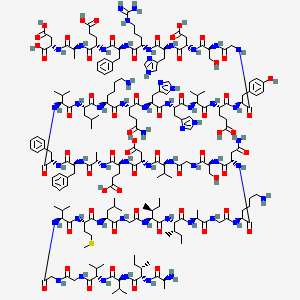

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)